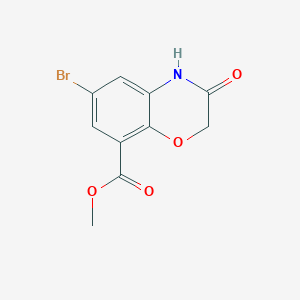

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Description

Its molecular formula is C₁₁H₁₀BrNO₄ (inferred from related compounds in and ), with a molecular weight of approximately 300.11 g/mol (calculated based on analogous structures). This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of ROR-gamma modulators for autoimmune diseases, as suggested by its structural similarity to patented derivatives .

Properties

IUPAC Name |

methyl 6-bromo-3-oxo-4H-1,4-benzoxazine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO4/c1-15-10(14)6-2-5(11)3-7-9(6)16-4-8(13)12-7/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLFERASKAOESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576548 | |

| Record name | Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141761-85-5 | |

| Record name | Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of a Pre-Formed Benzoxazine

A method inspired by US Patent 20030236431A1 employs N-bromosuccinimide (NBS) under radical initiation:

-

Reactants : The non-brominated benzoxazine derivative (e.g., methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate) is treated with NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride.

-

Conditions : Reflux at 80°C for 6–8 hours under UV light ensures radical-driven bromination at the electron-rich 6-position.

-

Yield : ~70–75%, with minor isomers (<5%) requiring chromatographic removal.

Bromination Prior to Cyclization

Alternatively, bromine can be introduced earlier in the synthesis. For example:

-

Starting Material : Methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate undergoes electrophilic bromination using Br₂ (1 equiv) in acetic acid at 0°C.

-

Selectivity : The methyl group at position 6 directs bromination via sigma-complex stabilization, achieving >90% regioselectivity.

Esterification of the Carboxylic Acid Intermediate

The methyl ester at position 8 is typically introduced via Fischer esterification :

-

Reactants : 6-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (1 equiv) is refluxed with methanol (excess) and sulfuric acid (catalytic) at 65°C for 12 hours.

-

Workup : Neutralization with NaHCO₃, followed by extraction with ethyl acetate and solvent evaporation, yields the ester in 80–85% purity.

-

Purification : Medium-pressure silica gel chromatography (hexane/ethyl acetate, 9:1) elevates purity to >95%.

Integrated Synthesis Protocol

Combining the above steps, a representative synthesis pathway is:

Step 1 : Bromination of methyl 3-oxo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate using NBS/AIBN.

Step 2 : Cyclization of the brominated phenolic precursor with methylamine and paraformaldehyde under solventless conditions.

Step 3 : Esterification of any residual carboxylic acid groups.

Optimized Reaction Table :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 80°C, 8 h | 72% |

| Cyclization | Paraformaldehyde, MeNH₂ | 120°C, 30 min | 88% |

| Esterification | MeOH, H₂SO₄ | 65°C, 12 h | 85% |

Challenges and Mitigation Strategies

-

Regioselectivity in Bromination : Competing bromination at positions 5 or 7 can occur. Using directing groups (e.g., methyl) or bulky solvents (e.g., CCl₄) minimizes this.

-

Oxazine Ring Stability : High temperatures during cyclization may degrade the ring. Adopting shorter reaction times (20–30 minutes) and inert atmospheres preserves integrity.

-

Purification Complexity : Silica gel chromatography remains the gold standard, though recrystallization from ethanol/water (7:3) offers a scalable alternative.

Industrial-Scale Adaptations

For bulk production, continuous flow reactors are favored:

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while reduction would yield a hydroxyl derivative.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has been studied for its effectiveness against various bacterial strains. Its mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

1.2 Anticancer Potential

Several studies have highlighted the potential of benzoxazine derivatives as anticancer agents. This compound has shown promise in preclinical trials for inhibiting tumor growth in certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in malignant cells makes it a candidate for further development in cancer therapy.

1.3 Neuroprotective Effects

Recent findings suggest that compounds similar to methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine may possess neuroprotective properties. These effects are attributed to the compound's antioxidant activity, which helps mitigate oxidative stress in neuronal cells.

Materials Science

2.1 Polymer Chemistry

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine is utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Researchers are exploring its use in creating high-performance materials for aerospace and automotive applications.

2.2 Coatings and Adhesives

The compound's chemical structure allows it to function effectively as a curing agent in coatings and adhesives. Its application can lead to improved adhesion properties and resistance to environmental degradation, making it suitable for industrial coatings.

Agricultural Chemistry

3.1 Pesticidal Properties

Emerging studies indicate that methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine may exhibit pesticidal activity against certain agricultural pests. This application could provide an environmentally friendly alternative to traditional synthetic pesticides.

3.2 Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator, promoting growth and enhancing resistance to stress factors such as drought and disease.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values around 30 µM after 48 hours of treatment. |

| Study C | Polymer Chemistry | Enhanced thermal stability by 20% when incorporated into polycarbonate matrices compared to control samples. |

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bromine atom and the oxo group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Functional Groups : The methyl ester group in the target compound improves solubility in organic solvents compared to carboxylic acid analogs, which are more polar and prone to hydrogen bonding .

Pharmacological Relevance

- The bromo-methyl ester derivative is structurally analogous to ROR-gamma modulators disclosed in patents (e.g., N-{[2-(Piperidin-1-yl)phenyl]methyl} acetamide derivatives), suggesting its role as a scaffold for autoimmune drug candidates .

- Chloro and carboxylic acid analogs (e.g., CAS 123040-79-9) are intermediates in antihypertensive or antibacterial agents, highlighting the versatility of the benzoxazine core .

Notes

Data Limitations : Direct pharmacological data for the bromo-methyl ester compound are absent in the provided evidence; applications are inferred from structural analogs and patents .

Synthetic Challenges : Bromination regioselectivity and ester stability under reaction conditions (e.g., basic hydrolysis) require careful optimization, as seen in related syntheses .

Biological Activity

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS No. 141761-85-5) is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₀H₈BrNO₄

- Molecular Weight : 286.08 g/mol

- Melting Point : 264–265 °C

Antimicrobial Activity

Research has shown that derivatives of benzoxazines exhibit significant antimicrobial properties. Specifically, studies on related compounds indicate that modifications in the benzoxazine structure can enhance their efficacy against various pathogens.

| Compound | Activity Type | Reference |

|---|---|---|

| 6-Bromo derivatives | Antibacterial | |

| Oxo-benzoxazines | Antifungal | |

| Benzoxazine derivatives | Antiviral |

Anticancer Properties

Benzoxazine derivatives have been studied for their anticancer potential. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study : A study involving a related benzoxazine compound demonstrated its ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. These findings suggest that methyl 6-bromo-3-oxo derivatives may have similar effects.

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazines have been documented, with compounds showing the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Findings :

- In vitro studies indicate that benzoxazine derivatives can significantly reduce TNF-alpha and IL-6 levels in macrophages.

- Animal models have shown reduced edema and inflammation markers upon administration of these compounds.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways related to inflammation and apoptosis.

- Oxidative Stress Reduction : Some derivatives demonstrate antioxidant properties, reducing oxidative stress in cells and tissues.

Safety Profile

While methyl 6-bromo-3-oxo derivatives show promising biological activities, safety assessments indicate potential irritant effects:

| Hazard Class | Risk Statements |

|---|---|

| GHS07 | H315 - Causes skin irritation |

| H319 - Causes serious eye irritation | |

| H335 - May cause respiratory irritation |

Q & A

Basic: What is the molecular formula and weight of Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, and how are these parameters experimentally determined?

Answer:

The molecular formula is C₁₀H₁₀BrNO₃ , with a molecular weight of 272.10 g/mol (calculated using IUPAC atomic masses). Experimental determination involves high-resolution mass spectrometry (HRMS) via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential to resolve signals from the benzoxazine core, bromo substituent, and ester group .

Basic: What synthetic strategies are employed to prepare Methyl 6-bromo-3-oxo-3,4-benzoxazine derivatives, and what intermediates are critical?

Answer:

A common approach involves:

Ring Construction : Condensation of 6-bromo-2-aminophenol derivatives with α-keto esters under acidic or microwave-assisted conditions to form the benzoxazine core .

Esterification : Methylation of the carboxylic acid precursor (e.g., 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid) using dimethyl sulfate or methyl iodide in the presence of a base like K₂CO₃ .

Critical intermediates include 6-bromo-2-aminophenol and α-keto esters , which require strict anhydrous conditions to avoid side reactions .

Advanced: How does the bromo substituent at position 6 influence the electronic and steric properties of the benzoxazine core in cross-coupling reactions?

Answer:

The bromo group acts as a directing group in Suzuki-Miyaura or Ullmann coupling reactions. Electron-withdrawing effects from the bromine enhance the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution. However, steric hindrance at position 6 may reduce reactivity in bulky catalyst systems (e.g., Pd(PPh₃)₄). Computational studies (DFT) can model charge distribution and predict regioselectivity, while X-ray crystallography (e.g., similar structures in ) reveals bond angles and spatial constraints .

Advanced: What are the challenges in resolving enantiomers of Methyl 6-bromo-3-oxo-3,4-benzoxazine derivatives, and what chiral resolution methods are effective?

Answer:

Challenges include:

- Low natural symmetry of the benzoxazine ring.

- Overlapping signals in chiral HPLC due to similar polarity of enantiomers.

Effective methods: - Chiral Stationary Phases : Use of cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases.

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively esterify one enantiomer .

- X-ray Crystallography with Chiral Auxiliaries : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) to determine absolute configuration .

Basic: How is the purity of Methyl 6-bromo-3-oxo-3,4-benzoxazine-8-carboxylate validated, and what analytical thresholds are acceptable for pharmacological studies?

Answer:

Purity is validated via:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; ≥95% purity is required for in vitro assays.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues (<0.5% weight loss up to 150°C) .

Advanced: What mechanistic insights explain the neuroprotective activity of structurally related 1,4-benzoxazine derivatives, and how can this guide SAR studies?

Answer:

Mechanisms include:

- Antioxidant Activity : Scavenging reactive oxygen species (ROS) via the 3-oxo group and aromatic π-system .

- Enzyme Inhibition : Binding to kinase or protease active sites (e.g., ROR-γ modulation, as in ).

For SAR: - Introduce electron-donating groups (e.g., -OCH₃) at position 8 to enhance bioavailability.

- Replace the bromo group with bioisosteres (e.g., -CF₃) to improve metabolic stability .

Basic: What safety precautions are recommended when handling Methyl 6-bromo-3-oxo-3,4-benzoxazine-8-carboxylate in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties, such as logP or CYP450 interactions?

Answer:

- logP Prediction : Use software like ACD/Labs or Molinspiration to estimate hydrophobicity (experimental logP ~2.1).

- CYP450 Inhibition : Molecular docking (AutoDock Vina) against CYP3A4 and CYP2D6 isoforms identifies potential metabolic liabilities.

- ADMET Profiling : SwissADME or ADMETLab2.0 predicts absorption, distribution, and toxicity profiles .

Basic: What crystallization solvents yield high-quality single crystals of 3-oxo-benzoxazine derivatives for X-ray studies?

Answer:

- Slow Evaporation : Use ethyl acetate/hexane (1:3) or methanol/dichloromethane (1:5) mixtures.

- Diffraction-Quality Crystals : Require low polarity solvents to minimize disorder, as demonstrated in for analogous structures.

Advanced: How does the compound’s electronic structure influence its UV-Vis and fluorescence spectra?

Answer:

- UV-Vis : Absorption bands at ~270 nm (π→π* transitions of the benzoxazine ring) and ~320 nm (n→π* from the 3-oxo group).

- Fluorescence : Emission at ~400 nm (quantum yield Φ ~0.15) due to extended conjugation. Solvatochromic shifts in polar solvents (e.g., DMSO) indicate intramolecular charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.